N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a synthetic organic compound that plays a significant role in various fields due to its unique structural properties. This compound is notable for its intricate bicyclic structure, which provides unique reactivity and functional versatility. Its synthesis and study have opened new pathways in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available starting materials including the precursors for the azabicyclic structure and the phenylacetamide moiety.
Formation of the Azabicyclic Core: : This step involves the synthesis of the bicyclic azabicyclo[3.2.1]octane core, which often includes a series of cyclization reactions under specific conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: : The methylthio group and the phenylacetamide functionality are introduced through nucleophilic substitution and acylation reactions, respectively.
Final Coupling Step: : The last step involves coupling the azabicyclic core with the phenylacetamide under conditions that favor the formation of the final product.
Industrial Production Methods
On an industrial scale, the production methods need to be optimized for efficiency and cost-effectiveness. This often involves:
Scaling Up Reactions: : Adjusting the reaction conditions to suit large-scale production without compromising the yield or purity.
Catalysis: : Using catalytic methods to enhance reaction rates and selectivity.
Purification Techniques: : Employing industrial purification techniques like crystallization, distillation, and chromatography to ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce or modify functional groups.
Reduction: : Certain derivatives can be reduced to yield different products with altered biological activity.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Varying solvents and temperatures to optimize reaction rates and yields.
Major Products
The reactions often yield derivatives that retain the bicyclic structure but with altered functional groups, which can lead to different chemical and biological properties.
Scientific Research Applications
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide has several applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Acts as a probe in studying biochemical pathways and interactions.
Medicine: : Potential therapeutic agent in developing drugs targeting specific biological pathways.
Industry: : Utilized in the synthesis of high-performance materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It binds to enzymes or receptors, modifying their activity.
Pathways: : Involved in pathways such as signal transduction, metabolic processes, and regulatory mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to:
Structural Uniqueness: : Its specific bicyclic structure provides unique reactivity.
Functional Versatility: : Capable of undergoing a wide range of chemical reactions.
Applications: : Broad scope of applications from chemical synthesis to biological studies.
Similar Compounds
N-(4-((1R,3S)-2-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
N-(4-(3-azabicyclo[3.2.1]octane-3-carbonyl)phenyl)acetamide
Other azabicyclic phenylacetamides with various functional groups
Biological Activity
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H28N2O2S
- Molecular Weight : 348.5 g/mol
- CAS Number : 1705199-15-0
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs) and other cellular targets. GPCRs play a crucial role in various physiological processes and are common targets for drug development.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain GPCRs, influencing downstream signaling pathways.
- Calcium Ion Regulation : It has been noted that compounds with similar structures can modulate intracellular calcium levels, impacting muscle contraction and neurotransmitter release .
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
A549 (Lung Cancer) | 25 | Modulation of apoptosis-related proteins |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage.
Properties
IUPAC Name |
N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSPMPRSLKGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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